molecular formula C20H20F3N3O4 B2602869 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 894016-67-2

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Número de catálogo: B2602869
Número CAS: 894016-67-2
Peso molecular: 423.392
Clave InChI: CSJIQAVAHNRHOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group at the 1-position and a 4-(trifluoromethoxy)phenyl group linked via a urea moiety. This compound is structurally characterized by two distinct aromatic substituents: the ethoxy group (‑OCH₂CH₃) at the para position of the pyrrolidinone-attached phenyl ring and the trifluoromethoxy group (‑OCF₃) on the urea-linked phenyl ring. Such substitutions are designed to modulate electronic, steric, and metabolic properties, making it relevant for pharmacological screening, particularly in enzyme inhibition or receptor modulation studies .

Propiedades

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O4/c1-2-29-16-9-5-15(6-10-16)26-12-14(11-18(26)27)25-19(28)24-13-3-7-17(8-4-13)30-20(21,22)23/h3-10,14H,2,11-12H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJIQAVAHNRHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the pyrrolidinone intermediate with 4-ethoxyphenyl isocyanate.

    Attachment of the Trifluoromethoxyphenyl Group: The final step includes the reaction of the intermediate with 4-(trifluoromethoxy)phenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea nitrogen or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols depending on the site of reduction.

    Substitution: Formation of substituted urea derivatives or aromatic substitution products.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Pyrrolidinone-Based Ureas

describes 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3), which shares the pyrrolidin-5-one core and urea linkage but differs in substituents:

  • Pyrrolidinone-attached phenyl group: Methoxy (‑OCH₃) vs. ethoxy (‑OCH₂CH₃) in the target compound.
  • Urea-linked phenyl group : Lacks the trifluoromethoxy group, instead bearing a simple phenyl ring.
    This substitution pattern highlights the role of alkoxy chain length (methoxy vs. ethoxy) in influencing lipophilicity and metabolic stability. Ethoxy groups typically enhance metabolic resistance compared to methoxy due to reduced oxidative susceptibility .

Thiazole-Containing Ureas

and report urea derivatives with thiazole rings, such as 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethoxy)phenyl)urea (8h) and 1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9h). These compounds replace the pyrrolidinone core with a thiazole ring but retain the 4-(trifluoromethoxy)phenylurea moiety. Key differences include:

Compound Core Structure Substituents on Urea-Linked Phenyl Yield (%) Molecular Weight (ESI-MS)
Target Compound Pyrrolidin-5-one 4-(Trifluoromethoxy)phenyl N/A ~434.3 (estimated)
8h Thiazole 3-(Trifluoromethoxy)phenyl 57.6 428.1 [M+H]⁺
9h Thiazole-Piperazine 3-(Trifluoromethoxy)phenyl 80.9 478.3 [M+H]⁺

The thiazole derivatives exhibit lower molecular weights and higher synthetic yields (e.g., 80.9% for 9h), suggesting that heterocyclic cores may improve synthetic accessibility. However, the pyrrolidinone core in the target compound could offer conformational rigidity beneficial for target binding.

Piperidine-Based Ureas

discusses 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea derivatives, where the pyrrolidinone is replaced with a piperidine ring. For example, N-acyl/aryl-substituted piperidines retain the 4-(trifluoromethoxy)phenylurea group but feature a six-membered ring. These compounds were optimized for soluble epoxide hydrolase (sEH) inhibition, with the trifluoromethoxy group enhancing metabolic stability over adamantyl substituents .

Substituent Effects on Pharmacological Properties

Trifluoromethoxy (‑OCF₃) vs. Trifluoromethyl (‑CF₃)

describes 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea, which substitutes the trifluoromethoxy group with a trifluoromethyl group.

Ethoxy (‑OCH₂CH₃) vs. Methoxy (‑OCH₃)

The ethoxy group in the target compound (vs. methoxy in ) increases hydrophobicity, which could enhance membrane permeability but may also slow hepatic clearance compared to smaller alkoxy groups .

Actividad Biológica

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H25N3O4C_{22}H_{25}N_{3}O_{4} with a molecular weight of approximately 397.47 g/mol. The structure features a pyrrolidinone ring, a urea linkage, and aromatic substituents that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Pyrrolidinone Ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Urea Formation : Reaction of the amine with isocyanates or carbamates.
  • Aromatic Substituent Introduction : Via nucleophilic substitutions or coupling reactions.

Anticancer Properties

Research has highlighted the compound's significant antiproliferative activity against various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
  • IC50 Values : The compound demonstrated potent inhibitory effects with IC50 values comparable to established anticancer agents like sorafenib. For example, one study reported an IC50 of 2.39 μM against A549 cells, indicating strong anticancer potential .

The biological activity appears to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that is crucial for tumor immune evasion .
  • Interaction with Cellular Targets : Binding studies suggest that the compound interacts with specific cellular receptors and enzymes, potentially modulating their activity and influencing cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the same chemical class:

  • Study on Diaryl Ureas : A series of diaryl urea derivatives were synthesized and tested for their antiproliferative effects. Many demonstrated significant activity against cancer cell lines, supporting the potential of urea-based compounds in cancer therapy .
  • IDO1 Inhibitors : Research focused on the development of IDO1 inhibitors revealed that certain phenyl urea derivatives could effectively inhibit this enzyme, leading to enhanced immune responses against tumors .

Data Summary Table

Compound NameIC50 (μM)Target Cell LineMechanism
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea2.39A549 (lung cancer)IDO1 inhibition
1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea2.12HCT-116 (colon cancer)BRAF inhibition
Sorafenib2.12A549Multi-target kinase inhibitor

Q & A

What are the optimal synthetic routes for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, and how can reaction conditions be optimized to improve yield and purity?

Level: Advanced
Methodological Answer:
The synthesis of urea derivatives often involves coupling substituted isocyanates with amines or pyrrolidinone intermediates. For example, details a protocol where a pyrrolidin-3-yl urea derivative is synthesized by reacting a pyrrolidine intermediate with a substituted phenyl isocyanate in dichloromethane at room temperature . To optimize this reaction:

  • Catalytic conditions: Use bases like triethylamine to accelerate the coupling.
  • Solvent selection: Polar aprotic solvents (e.g., DMF or THF) may enhance solubility of intermediates.
  • Purification: Reverse-phase HPLC or column chromatography can isolate the product from unreacted starting materials, as demonstrated in for polycationic copolymer purification .
  • Yield tracking: Monitor reaction progress via LC-MS or TLC to identify side products (e.g., dimerization of isocyanates).

How can the crystal structure and conformational dynamics of this urea derivative be characterized to inform its bioactivity?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemistry and intermolecular interactions. and highlight XRD analysis of structurally similar pyrrolidinone and urea derivatives, revealing hydrogen-bonding networks and torsional angles in the urea moiety . Key steps:

  • Crystallization: Use solvent diffusion (e.g., CHCl₃/hexane) to grow high-quality crystals.
  • DFT studies: Compare experimental XRD data with computational models (e.g., Gaussian or ORCA) to validate conformational preferences, as done for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenylpyrrole-3-carboxylate in .
  • Bioactivity correlation: Overlay crystal structures with target protein active sites (e.g., kinase domains) to predict binding modes.

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its potential as an enzyme inhibitor or receptor modulator?

Level: Basic
Methodological Answer:
and describe assays for urea derivatives and related compounds:

  • Enzyme inhibition: Use fluorescence-based assays (e.g., trypsin or kinase activity) with fluorogenic substrates. Adjust substrate concentrations to measure IC₅₀ values .
  • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, as in ’s evaluation of marine-derived compounds .
  • Anti-inflammatory activity: Measure inhibition of TNF-α or COX-2 using ELISA, referencing ’s analysis of urea-based glucokinase activators .

How can computational modeling (e.g., molecular docking or MD simulations) predict the binding affinity and selectivity of this compound for specific biological targets?

Level: Advanced
Methodological Answer:
’s DFT study on a pyrrole-3-carboxylate derivative demonstrates the integration of computational and experimental data . Steps include:

  • Target selection: Prioritize proteins with urea-binding pockets (e.g., kinases or GPCRs).
  • Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB entries).
  • MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • Free-energy calculations: Apply MM-PBSA to estimate binding energies, correlating with experimental IC₅₀ values.

How should researchers address contradictions in biological activity data across different experimental models (e.g., cell lines vs. animal studies)?

Level: Advanced
Methodological Answer:
notes variability in marine compound bioactivity due to assay conditions . Mitigation strategies:

  • Standardize assays: Use identical cell lines, passage numbers, and serum concentrations.
  • Pharmacokinetic profiling: Assess compound stability in plasma (via LC-MS) to explain discrepancies between in vitro and in vivo data.
  • Off-target screening: Use proteome-wide affinity chromatography (e.g., Chemoproteomics) to identify unintended targets.

What analytical techniques are essential for characterizing the purity and stability of this compound under storage conditions?

Level: Basic
Methodological Answer:

  • HPLC: Employ C18 columns with UV detection (λ = 254 nm) to quantify purity, as in ’s analysis of polycationic copolymers .
  • Mass spectrometry: Confirm molecular weight via ESI-MS (e.g., m/z 423.4 for [M+H]⁺, per ) .
  • Stability studies: Store samples at 4°C, -20°C, and room temperature; monitor degradation via NMR (e.g., loss of trifluoromethoxy signals).

What strategies can improve the solubility and bioavailability of this urea derivative for in vivo studies?

Level: Advanced
Methodological Answer:

  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) at the ethoxyphenyl moiety, inspired by ’s allyloxyethyl ester derivatives .
  • Nanoparticle formulation: Use PEGylated liposomes to encapsulate the compound, enhancing plasma half-life.
  • Salt formation: Screen counterions (e.g., HCl or sodium salts) to improve aqueous solubility.

How can SAR studies guide the rational modification of the pyrrolidinone and trifluoromethoxy groups to enhance potency?

Level: Advanced
Methodological Answer:

  • Pyrrolidinone modifications: Replace the 4-ethoxyphenyl group with bulkier substituents (e.g., naphthyl) to evaluate steric effects on target binding, as in ’s fluorophenyl-pyrazole derivatives .
  • Trifluoromethoxy substitutions: Compare with -OCF₃, -CF₃, and -Cl groups to assess electronic effects on receptor affinity.
  • Bioisosteres: Replace the urea linkage with thiourea or cyanoguanidine to probe hydrogen-bonding requirements.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.